

Synthesis of Leniolisib Intermediate: 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Cat. No.:	B572742

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of Leniolisib, a selective phosphoinositide 3-kinase delta (PI3K δ) inhibitor for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). This document provides detailed application notes and experimental protocols for the synthesis of this crucial intermediate. Two distinct synthetic methodologies are presented, offering flexibility in starting material selection. The protocols are designed to be clear and reproducible for researchers in drug discovery and development.

Introduction

The development of targeted therapies relies on the efficient and scalable synthesis of key molecular intermediates. **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine** is a critical building block in the multi-step synthesis of Leniolisib. Its synthesis requires careful control of reaction conditions to achieve high yield and purity. This application note outlines two proven synthetic routes to this intermediate, providing quantitative data and step-by-step protocols to aid researchers in their synthetic efforts.

Synthetic Strategies Overview

Two primary synthetic routes for the preparation of **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine** have been identified and are detailed below:

- Method 1: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine. This is a direct approach where the pyridine ring is brominated at the 5-position.
- Method 2: Methoxylation of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine. This method involves a nucleophilic substitution of a chloro group with a methoxy group.

The choice of method may depend on the availability and cost of the starting materials.

Data Presentation

The following table summarizes the quantitative data for the two synthetic methods, allowing for a direct comparison of their key parameters.

Parameter	Method 1: Bromination	Method 2: Methoxylation
Starting Material	2-methoxy-3-(trifluoromethyl)pyridine	2-chloro-3-bromo-5-(trifluoromethyl)pyridine
Key Reagents	1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, Trifluoroacetic acid	Sodium methoxide, Methanol
Reaction Time	18 hours	16 hours
Reaction Temperature	Room Temperature	Ambient Temperature
Solvent	Trifluoroacetic acid	Methanol
Purification Method	Silica gel column chromatography	Distillation under reduced pressure
Yield	74% ^{[1][2]}	65%
Final Product Form	Colorless oil ^{[1][2]}	Colorless oil

Experimental Protocols

Method 1: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine

This protocol details the synthesis of **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine** from 2-methoxy-3-(trifluoromethyl)pyridine.[\[1\]](#)[\[2\]](#)

Materials:

- 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
- 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)
- Trifluoroacetic acid (TFA, 80 mL)
- tert-Butyl methyl ether (t-BME)
- Ethyl acetate (EtOAc)
- Heptane
- Sodium bicarbonate (NaHCO₃)
- Silica gel
- Argon gas supply
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol), add trifluoroacetic acid (80 mL).
- Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.
- After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar) at 45 °C.

- Suspend the residue in tert-butyl methyl ether (200 mL).
- Filter the mixture to remove the colorless solid and wash the solid with an additional portion of tert-butyl methyl ether (50 mL).
- Concentrate the filtrate under reduced pressure.
- Suspend the resulting residue in ethyl acetate (50 mL) and filter to remove any insoluble solid, washing with additional ethyl acetate (50 mL).
- Concentrate the filtrate in vacuo.
- Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient (from 100/0 to 90/10) as the eluent.
- Filter the fractions containing the product through a plug of sodium bicarbonate (20 g).
- Evaporate the filtrate under reduced pressure to yield a golden yellow oil (27.9 g).
- Dissolve the oil in heptane (20 mL) and purify further by filtering through a plug of silica gel (80 g), eluting with heptane.
- Concentrate the eluate to afford **5-bromo-2-methoxy-3-(trifluoromethyl)pyridine** as a colorless oil (22.5 g, 74% yield).

Method 2: Methoxylation of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine

This protocol describes the synthesis of **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine** from 2-chloro-3-bromo-5-(trifluoromethyl)pyridine.

Materials:

- 2-chloro-3-bromo-5-(trifluoromethyl)pyridine (7.6 g)
- 25% Sodium methoxide in methanol (6.2 mL, 0.027 mol)
- Anhydrous methanol (20 mL)

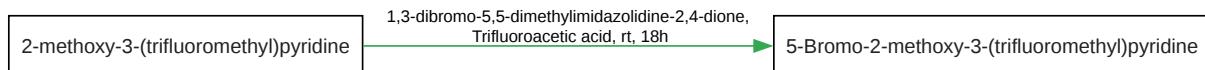
- Diethyl ether
- Sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Prepare a mixture of 7.6 g of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine, 6.2 ml of 25 percent sodium methoxide in methanol (0.027 mol), and 20 ml of anhydrous methanol.
- Stir the mixture at ambient temperature for 16 hours.
- Pour the reaction mixture onto ice.
- Extract the resulting mixture with diethyl ether.
- Wash the ether extract with water.
- Dry the organic layer over sodium sulfate.
- Concentrate the solution by evaporation under reduced pressure.
- Purify the residue by distillation under reduced pressure to obtain 4.1 g (65% of theory) of the title compound as a colorless oil.

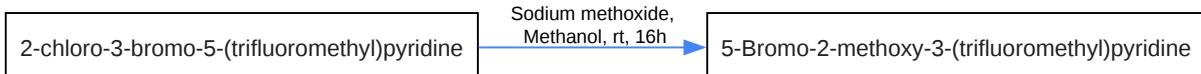
Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.



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Caption: Synthetic Route via Bromination.



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Caption: Synthetic Route via Methoxylation.

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References

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